molecular formula C19H26FNO B14762011 4-(1-Azaspiro(4.5)dec-1-yl)-4'-fluoro-butyrophenone CAS No. 1093-11-4

4-(1-Azaspiro(4.5)dec-1-yl)-4'-fluoro-butyrophenone

Cat. No.: B14762011
CAS No.: 1093-11-4
M. Wt: 303.4 g/mol
InChI Key: QPQPLSLLZVCHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the azaspiro structure and the fluorobutyrophenone moiety makes this compound interesting for various scientific research applications.

Preparation Methods

The synthesis of 4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone involves multiple steps. One common synthetic route includes the reaction of 1-azaspiro[4.5]decane with 4’-fluorobutyrophenone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone involves its interaction with specific molecular targets. The azaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. The fluorobutyrophenone moiety can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone can be compared with other spiro compounds such as:

    2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one: This compound has a similar spiro structure but different functional groups, leading to distinct chemical and biological properties.

    1-(1-Azaspiro[4.5]Dec-1-Yl)Ethanone: Another spiro compound with different substituents, affecting its reactivity and applications.

The uniqueness of 4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone lies in its specific combination of the azaspiro structure and the fluorobutyrophenone moiety, which imparts unique chemical and biological properties.

Properties

CAS No.

1093-11-4

Molecular Formula

C19H26FNO

Molecular Weight

303.4 g/mol

IUPAC Name

4-(1-azaspiro[4.5]decan-1-yl)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C19H26FNO/c20-17-9-7-16(8-10-17)18(22)6-4-14-21-15-5-13-19(21)11-2-1-3-12-19/h7-10H,1-6,11-15H2

InChI Key

QPQPLSLLZVCHKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCN2CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.